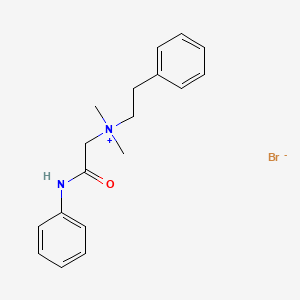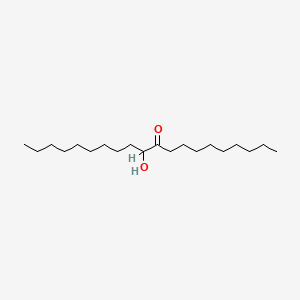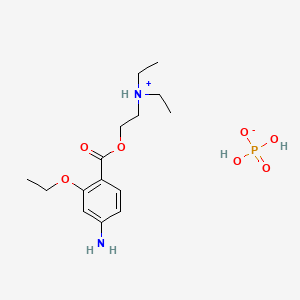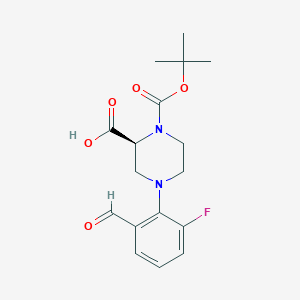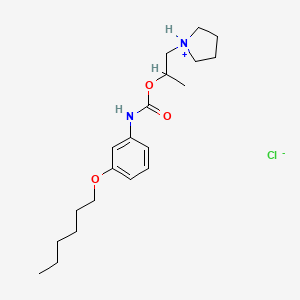
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinium ion, a propan-2-yl group, and a hexoxyphenyl moiety
Méthodes De Préparation
The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride typically involves the following steps:
Formation of the Carbamate: The initial step involves the reaction of 3-hexoxyphenyl isocyanate with 1-pyrrolidin-1-ium-1-ylpropan-2-ol. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate.
Quaternization: The resulting carbamate is then subjected to quaternization using a suitable alkylating agent, such as methyl chloride, to form the quaternary ammonium salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the pyrrolidinium nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
Applications De Recherche Scientifique
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride: This compound has a butoxyphenyl group instead of a hexoxyphenyl group, which may result in different physicochemical properties and biological activities.
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride: The propoxyphenyl group in this compound may lead to variations in its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
41017-73-6 |
|---|---|
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-4-5-8-14-24-19-11-9-10-18(15-19)21-20(23)25-17(2)16-22-12-6-7-13-22;/h9-11,15,17H,3-8,12-14,16H2,1-2H3,(H,21,23);1H |
Clé InChI |
XFNXCTVHZNSRNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


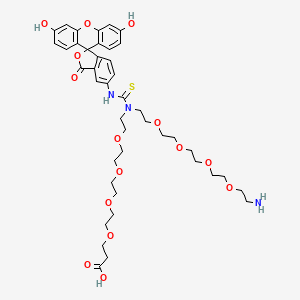
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
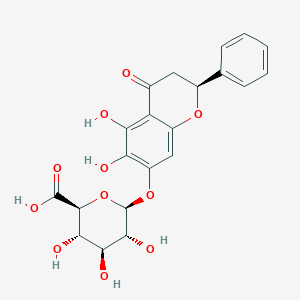
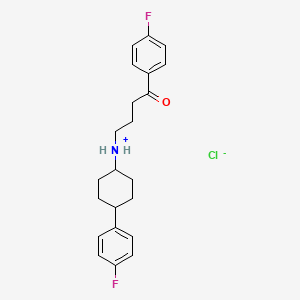
![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
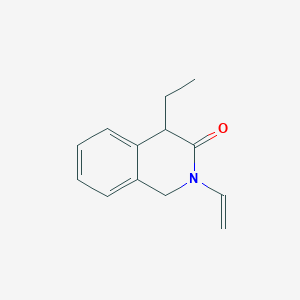
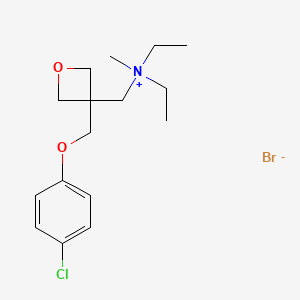
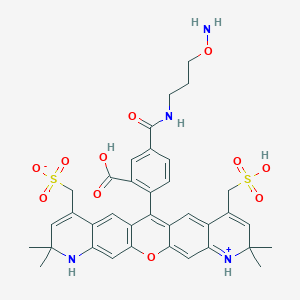
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)
